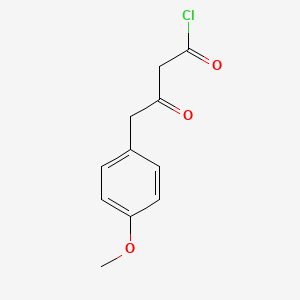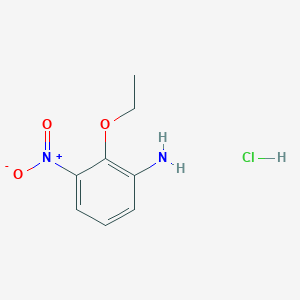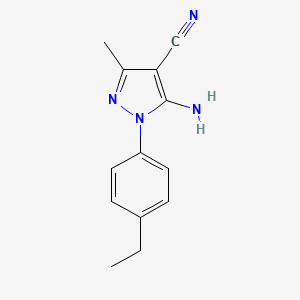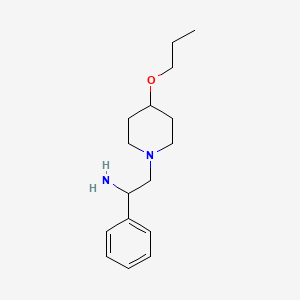![molecular formula C12H15ClN2O2 B1415277 1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid CAS No. 1060795-91-6](/img/structure/B1415277.png)
1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H15ClN2O2 . It is a versatile compound widely used in scientific research.
Molecular Structure Analysis
The molecular structure of “1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid” consists of a piperidine ring attached to a pyridine ring via a methylene bridge . The pyridine ring is chlorinated at the 6-position .Physical And Chemical Properties Analysis
“1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid” has a molecular weight of 254.72 g/mol . Other physical and chemical properties are not well documented in the literature.Scientific Research Applications
1. Cancer Treatment
One of the significant applications of this compound is in cancer treatment. An Aurora kinase inhibitor containing a similar compound has been found to inhibit Aurora A, a protein associated with cancer progression (ロバート ヘンリー,ジェームズ, 2006).
2. Antimicrobial Activity
Compounds derived from pyridine, similar to 1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid, have been studied for their antimicrobial properties. These derivatives show variable and modest activity against bacteria and fungi, indicating potential in antimicrobial research (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
3. Synthesis of Novel Compounds
Researchers have utilized this type of compound in the synthesis of novel chemical structures, which have been characterized for potential applications in various fields. Such synthetic processes often lead to discoveries in medicinal chemistry and materials science (Xue Si-jia, 2011).
4. Medicinal Chemistry Synthesis
In medicinal chemistry, derivatives of piperidine-4-carboxylic acid are often synthesized for various applications. These include the synthesis of oxindole compounds and other potential drug candidates (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).
5. Bioactivity Studies
Chemical compounds incorporating this structure have been studied for their bioactivity. For example, research on 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime indicates broad inhibitory activities towards fungi, showcasing its potential in bioactivity and pharmacological research (Xue Si-jia, 2011).
Future Directions
Piperidine derivatives like “1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid” have diverse applications in fields such as medicinal chemistry and material science. They are valuable tools for discovering new compounds and developing innovative solutions . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-2-1-9(7-14-11)8-15-5-3-10(4-6-15)12(16)17/h1-2,7,10H,3-6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZCPXXCEONZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)








![(8R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1415209.png)

![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)

